molecular formula C6H4BrN3 B12359236 3-bromo-6-imino-3H-pyridine-4-carbonitrile

3-bromo-6-imino-3H-pyridine-4-carbonitrile

Katalognummer: B12359236
Molekulargewicht: 198.02 g/mol
InChI-Schlüssel: JRORHLIXYSXKFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-6-imino-3H-pyridine-4-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with bromine, an imino group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-imino-3H-pyridine-4-carbonitrile typically involves the reaction of 3-bromo-4-pyridinecarboxaldehyde with suitable reagents to introduce the imino and nitrile groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-6-imino-3H-pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The imino group can be reduced to an amine.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Reduction Reactions: Products include amines derived from the reduction of the imino group.

    Oxidation Reactions: Products include various oxidized derivatives depending on the reaction conditions.

Wirkmechanismus

The mechanism of action of 3-bromo-6-imino-3H-pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-bromo-6-imino-3H-pyridine-4-carbonitrile is unique due to the presence of the imino group, which can participate in specific interactions with biological targets. This makes it a valuable compound for medicinal chemistry and biological research.

Eigenschaften

Molekularformel

C6H4BrN3

Molekulargewicht

198.02 g/mol

IUPAC-Name

3-bromo-6-imino-3H-pyridine-4-carbonitrile

InChI

InChI=1S/C6H4BrN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3,5,9H

InChI-Schlüssel

JRORHLIXYSXKFE-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=N)C=C(C1Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.